Cas no 168618-65-3 (Methyl 3-(2-Cyanophenyl)Benzoate)
Methyl 3-(2-Cyanophenyl)Benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate
- AKOS BAR-0322
- Methyl 3-(2-cyanophenyl)benzoate
- METHYL 2'-CYANO[1,1'-BIPHENYL]-3-CARBOXYLATE
- Methyl2'-cyano-[1,1'-biphenyl]-3-carboxylate
- MFCD05980890
- DTXSID40362634
- YDXNZJLIYUWQBJ-UHFFFAOYSA-N
- BS-21707
- CS-0211462
- E77993
- AKOS004113753
- [1,1'-Biphenyl]-3-carboxylic acid, 2'-cyano-, methyl ester
- METHYL 2/'-CYANO[1,1/'-BIPHENYL]-3-CARBOXYLATE
- SCHEMBL7823524
- 168618-65-3
- Methyl 3-(2-Cyanophenyl)Benzoate
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- MDL: MFCD05980890
- Inchi: 1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3
- InChI Key: YDXNZJLIYUWQBJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC(=C1)C1C=CC=CC=1C#N)=O
Computed Properties
- Exact Mass: 237.079
- Monoisotopic Mass: 237.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1Ų
Methyl 3-(2-Cyanophenyl)Benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112259-25g |
Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate |
168618-65-3 | 95% | 25g |
616.68 USD | 2021-06-17 | |
| TRC | M343510-50mg |
Methyl 3-(2-Cyanophenyl)Benzoate |
168618-65-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343510-100mg |
Methyl 3-(2-Cyanophenyl)Benzoate |
168618-65-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M343510-500mg |
Methyl 3-(2-Cyanophenyl)Benzoate |
168618-65-3 | 500mg |
$ 95.00 | 2022-06-03 | ||
| abcr | AB310493-1g |
Methyl 3-(2-cyanophenyl)benzoate, 97%; . |
168618-65-3 | 97% | 1g |
€92.30 | 2025-04-20 | |
| abcr | AB310493-1 g |
Methyl 3-(2-cyanophenyl)benzoate; 97% |
168618-65-3 | 1g |
€144.00 | 2023-04-26 | ||
| eNovation Chemicals LLC | Y1237821-5g |
[1,1'-Biphenyl]-3-carboxylic acid, 2'-cyano-, methyl ester |
168618-65-3 | 97% | 5g |
$190 | 2024-06-07 | |
| Ambeed | A453437-100mg |
Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate |
168618-65-3 | 97% | 100mg |
$14.0 | 2024-04-23 | |
| Ambeed | A453437-250mg |
Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate |
168618-65-3 | 97% | 250mg |
$23.0 | 2024-04-23 | |
| Ambeed | A453437-1g |
Methyl 2'-cyano-[1,1'-biphenyl]-3-carboxylate |
168618-65-3 | 97% | 1g |
$60.0 | 2024-04-23 |
Methyl 3-(2-Cyanophenyl)Benzoate Suppliers
Methyl 3-(2-Cyanophenyl)Benzoate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Methyl 3-(2-Cyanophenyl)Benzoate
Methyl 3-(2-Cyanophenyl)Benzoate: A Comprehensive Overview
Methyl 3-(2-Cyanophenyl)Benzoate, with the CAS number 168618-65-3, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, often referred to as Methyl 3-(2-Cyanophenyl)Benzoate, is characterized by its unique structure, which combines a benzoate ester group with a cyanophenyl substituent. The molecule's structure not only imparts it with interesting chemical properties but also opens up avenues for its application in various advanced materials and drug delivery systems.
The synthesis of Methyl 3-(2-Cyanophenyl)Benzoate typically involves a multi-step process, often starting with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in the synthesis process. These methods not only enhance yield but also improve the purity of the final product, making it more suitable for high-performance applications.
One of the most promising applications of Methyl 3-(2-Cyanophenyl)Benzoate lies in its potential as a precursor for advanced materials. For instance, this compound can be used to synthesize conjugated polymers, which are widely used in organic electronics due to their excellent charge transport properties. Recent studies have demonstrated that polymers derived from this compound exhibit enhanced electrical conductivity and stability under various environmental conditions. This makes them ideal candidates for use in flexible electronics, sensors, and light-emitting diodes (LEDs).
In addition to its role in materials science, Methyl 3-(2-Cyanophenyl)Benzoate has shown potential in the field of pharmacology. The compound's ability to act as a bioisostere—a structural analog that mimics the biological activity of another compound—has led researchers to explore its use in drug design. By modifying the substituents on the benzene ring or adjusting the ester group, scientists can tailor the compound's pharmacokinetic properties to suit specific therapeutic needs. Recent research has focused on its application in anti-cancer drug development, where it has demonstrated promising results in inhibiting tumor growth in preclinical models.
The physical properties of Methyl 3-(2-Cyanophenyl)Benzoate are equally noteworthy. The compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. This property makes it suitable for use in high-temperature applications, such as thermoplastics and high-performance adhesives. Furthermore, its solubility in organic solvents facilitates its use in solution-based chemical reactions and formulations.
From an environmental standpoint, researchers have been investigating the biodegradability and toxicity of Methyl 3-(2-Cyanophenyl)Benzoate. Initial studies suggest that under aerobic conditions, the compound undergoes microbial degradation into less harmful byproducts. However, further research is needed to fully understand its long-term environmental impact and develop strategies for safe disposal.
In conclusion, Methyl 3-(2-Cyanophenyl)Benzoate is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in shaping future innovations across multiple fields.
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